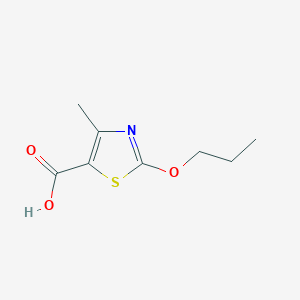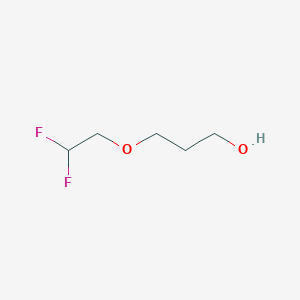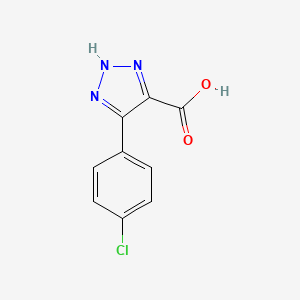
5-(Difluoromethyl)-2-methoxyphenol
説明
“5-(Difluoromethyl)-2-methoxyphenol” is a chemical compound that contains a difluoromethyl group. Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .科学的研究の応用
Antioxidant Activities in Plant Foods
5-(Difluoromethyl)-2-methoxyphenol and its derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), are formed during acid hydrolysis of conjugated and bound phenolics in plants. These compounds have been studied for their potential antioxidant activities in various spectrophotometric assays, displaying significant activity mainly in the oxygen radical absorbing capacity (ORAC) assay. This research helps in understanding the overestimation of phenolic content and antioxidant activities in plant foods (Chen et al., 2014).
Thermochemical and Calorimetric Analysis
The thermochemical and Fourier transform infrared (FTIR)-spectroscopic properties of methoxyphenols, including 2-methoxyphenol, have been studied for their potential use in different antioxidants and biologically active molecules. These studies involve measuring thermodynamic properties like vapor pressure and vaporization enthalpies, providing insights into the relations among properties and structures for these compounds (Varfolomeev et al., 2010).
Application in Aldose Reductase Inhibition
Research on the effect of methoxy-substitution, including the structure of this compound derivatives, on aldose and aldehyde reductase inhibitory activity has been conducted. This is relevant in the context of developing potential treatments for long-term diabetes complications (Chatzopoulou et al., 2011).
Catalytic Upgrading of Phenolic Monomers
Studies have focused on the catalytic upgrading of phenolic monomers like eugenol, which consists of methyl ether bonds similar to this compound. This research is important for understanding the relationship between the acidity of zeolites and deoxygenation activities in hydrodeoxygenation (HDO) processes (Zhang et al., 2014).
Environmental Impact Assessment
The study of methoxyphenols in ambient atmospheric particulate matter, as tracers for wood combustion, includes compounds structurally related to this compound. Understanding their presence in the atmosphere contributes to environmental impact assessments and the study of air pollution sources (Simpson et al., 2005).
将来の方向性
特性
IUPAC Name |
5-(difluoromethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-7-3-2-5(8(9)10)4-6(7)11/h2-4,8,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVNUZOOSIANFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)
![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
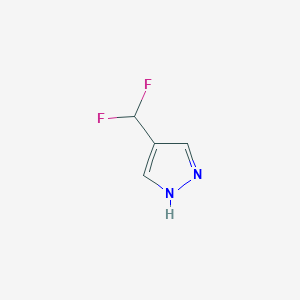
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
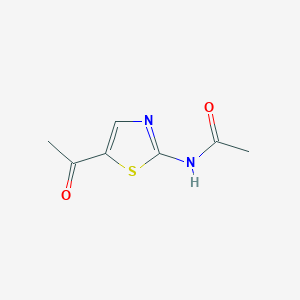
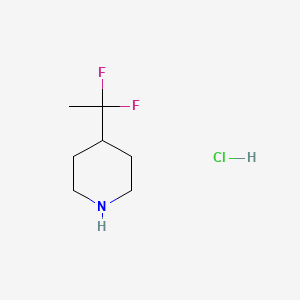
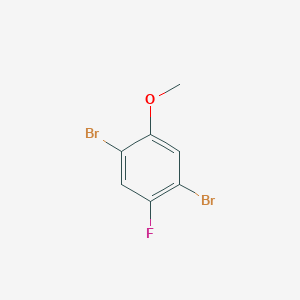
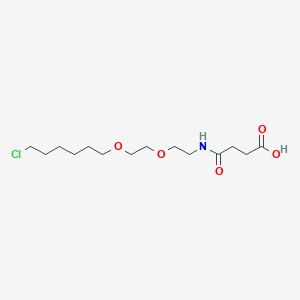

![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)
![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)
